molecular formula C12H18BrN B7867197 N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine

N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine

Cat. No.: B7867197
M. Wt: 256.18 g/mol
InChI Key: BKRXHPLZFYROTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine is an organic compound that belongs to the class of amines It features a bromobenzyl group attached to a nitrogen atom, which is also bonded to a sec-butyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine typically involves the reaction of 2-bromobenzyl chloride with sec-butylamine and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming N-(2-benzyl)-N-(sec-butyl)-N-methylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-benzyl)-N-(sec-butyl)-N-methylamine.

    Substitution: Products depend on the nucleophile used, such as N-(2-hydroxybenzyl)-N-(sec-butyl)-N-methylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity through halogen bonding, while the sec-butyl and methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(sec-butyl)-N-methylamine
  • N-(2-fluorobenzyl)-N-(sec-butyl)-N-methylamine
  • N-(2-iodobenzyl)-N-(sec-butyl)-N-methylamine

Uniqueness

N-(2-bromobenzyl)-N-(sec-butyl)-N-methylamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-10(2)14(3)9-11-7-5-6-8-12(11)13/h5-8,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRXHPLZFYROTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.